2,3,4,6-Tetrachlorobiphenyl
CAS No.: 54230-22-7
Cat. No.: VC21244072
Molecular Formula: C12H6Cl4
Molecular Weight: 292 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54230-22-7 |
|---|---|
| Molecular Formula | C12H6Cl4 |
| Molecular Weight | 292 g/mol |
| IUPAC Name | 1,2,3,5-tetrachloro-4-phenylbenzene |
| Standard InChI | InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | HOBRTVXSIVSXIA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Structural Features
2,3,4,6-Tetrachlorobiphenyl has the molecular formula C₁₂H₆Cl₄, with a molecular weight of 291.988 g/mol. Its structure consists of two benzene rings connected by a single bond, with chlorine substituents at positions 2, 3, 4, and 6 on one ring and no substituents on the other. This asymmetrical arrangement distinguishes it from other tetrachlorinated biphenyls, such as 2,3,5,6-tetrachlorobiphenyl .
Key Structural Attributes
-
IUPAC Name: 1,2,3,4-Tetrachloro-5-phenylbenzene
-
InChI:
InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H
Physical Properties
Physical properties define the compound’s behavior in environmental and industrial contexts. Below is a summarized table of its key characteristics:
| Property | Value | Source |
|---|---|---|
| CAS Number | 54230-22-7 | |
| Molecular Weight | 291.988 g/mol | |
| Density | 1.441 g/cm³ | |
| Boiling Point | 344°C (at 760 mmHg) | |
| Flash Point | 161.3°C | |
| Melting Point | Not reported | |
| LogP | 5.967 (predicted) |
The logP value of 5.967 indicates high hydrophobicity, suggesting strong affinity for organic matrices and potential bioaccumulation in fatty tissues .
Environmental and Health Implications
Toxicological Profile
Although direct toxicological data for 2,3,4,6-tetrachlorobiphenyl are sparse, PCBs are associated with endocrine disruption, immunotoxicity, and carcinogenicity. Structural analogs with similar substitution patterns (e.g., 2,3,4,5-tetrachlorobiphenyl) inhibit circadian clock proteins like PER1, suggesting potential interference with biological rhythms.
Key Concerns
-
Endocrine Disruption: Chlorinated biphenyls may mimic or antagonize hormones.
-
Developmental Toxicity: Exposure during critical developmental stages may alter growth or cognitive function.
Regulatory and Industrial Context
Global Regulatory Status
2,3,4,6-Tetrachlorobiphenyl is regulated under international agreements addressing persistent organic pollutants (POPs). Key classifications include:
| Regulatory Framework | Classification | Basis |
|---|---|---|
| HS Code | 2903999010 | Supervised export/import |
| VAT | 17.0% | Taxation in certain regions |
| MFN Tariff | 5.5% | Import duties |
These classifications reflect efforts to restrict trade and mitigate environmental contamination .
Historical and Industrial Applications
Prior to global bans on PCBs, these compounds were widely used as:
-
Insulating Fluids: In transformers and capacitors.
-
Lubricants: For high-temperature applications.
-
Plasticizers: To enhance material flexibility.
The compound’s stability and dielectric properties made it ideal for such roles, though health and ecological risks drove phased prohibition under the Stockholm Convention .
Analytical Detection and Monitoring
Chromatographic Separation
Gas chromatography (GC) is the primary method for detecting PCBs in environmental samples. For example, Agilent’s CP-Sil 8 CB column separates 40 PCB congeners, including tetrachlorinated biphenyls, within 56 minutes .
Key Analytical Parameters
-
Column: CP-Sil 8 CB (Agilent).
-
Carrier Gas: Nitrogen at 30 mL/min.
-
Temperature: 320°C injector temperature.
This method ensures precise quantification of PCBs in biological matrices like liver tissue .
Synthesis and Degradation Pathways
Synthetic Routes
While no explicit synthesis data exist for 2,3,4,6-tetrachlorobiphenyl in available sources, general PCB synthesis involves:
-
Electrochemical Chlorination: Biphenyl reacts with chlorine gas under controlled conditions.
-
Catalytic Coupling: Cross-coupling reactions to assemble the biphenyl structure.
Post-synthesis purification typically employs distillation or recrystallization to isolate specific congeners.
Environmental Degradation
Natural degradation pathways for PCBs include:
-
Anaerobic Dechlorination: Microbial reduction of chlorine atoms.
-
Oxidative Degradation: Aerobic breakdown by bacteria or photooxidation.
These processes are slow and incomplete, contributing to the compound’s environmental persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume